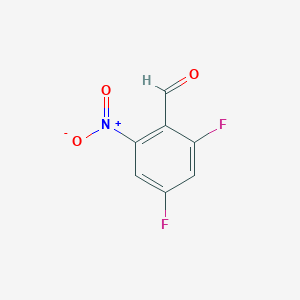

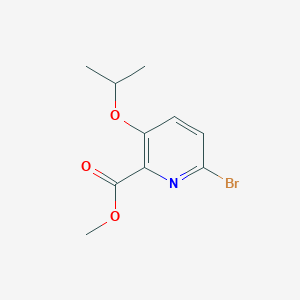

![molecular formula C7H5BrF2O2S B1409492 3-[(Difluoromethyl)sulfonyl]bromobenzene CAS No. 51679-56-2](/img/structure/B1409492.png)

3-[(Difluoromethyl)sulfonyl]bromobenzene

Übersicht

Beschreibung

3-[(Difluoromethyl)sulfonyl]bromobenzene is a chemical compound with the molecular formula C7H5BrF2O2S .

Synthesis Analysis

The synthesis of compounds similar to 3-[(Difluoromethyl)sulfonyl]bromobenzene often involves electrophilic aromatic substitution reactions . A process for the eco-friendly synthesis of bromobenzene has been described, which involves the substitution of one of the C—H protons of the benzene ring with a highly reactive hypobromous acid generated in situ .Molecular Structure Analysis

The molecular structure of 3-[(Difluoromethyl)sulfonyl]bromobenzene can be analyzed using techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound can be analyzed by X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving 3-[(Difluoromethyl)sulfonyl]bromobenzene are likely to involve electrophilic aromatic substitution . The presence of the sulfonyl and bromo groups on the benzene ring can influence the reactivity of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-[(Difluoromethyl)sulfonyl]bromobenzene can be determined using various techniques . These include determining its melting point, boiling point, density, and molecular weight .Wissenschaftliche Forschungsanwendungen

Catalytic Decarboxylative Radical Sulfonylation : This research highlights the synthesis of sulfones, crucial structures in pharmaceuticals and agrochemicals, using a method that involves radical C(sp3)-sulfonylation. This method is significant for the late-stage modification of complex natural products and bioactive pharmaceuticals, including the improved synthesis of anti-prostate cancer drug bicalutamide (Jiayan He et al., 2020).

Formation of Bromophenol from Bromobenzene : This study explores the metabolic pathways of bromobenzene in rats and guinea pigs, leading to the formation of various bromophenol compounds. The research provides insights into the sulfur-series pathway to phenols, which is significant in understanding the metabolism of aromatic hydrocarbons (K. Lertratanangkoon et al., 1993).

Catalytic Reagents for Silylation of Alcohols, Phenols, and Thiols : This paper discusses the effectiveness of poly(N-bromobenzene-1,3-disulfonamide) and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide as catalysts for the silylation of alcohols, phenols, and thiols. These catalysts have potential applications in various synthetic processes (R. Ghorbani‐Vaghei et al., 2006).

Spectroscopic Analysis of P-Bromobenzene Sulfonyl Chloride : This research conducted a comprehensive spectroscopic analysis of P-bromobenzene sulfonyl chloride, providing valuable information for understanding its molecular structure and properties, which is essential in various scientific applications (S. Jeyavijayan, 2015).

Synthesis and Applications of o- and p-Halobenzyl Sulfones : The paper discusses the synthesis and applications of o-halobenzyl and p-halobenzyl sulfones, which serve as precursors for zwitterionic synthons. These compounds have significant implications in the synthesis of ortho-substituted cinnamates and pharmaceuticals (Ana Costa et al., 2002).

Safety And Hazards

The safety data sheet for a similar compound, bromobenzene, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . It is recommended to handle the compound with care, using protective gloves and clothing, and to avoid breathing in dust, fume, gas, mist, vapors, or spray .

Zukünftige Richtungen

The future directions for research into 3-[(Difluoromethyl)sulfonyl]bromobenzene could involve further exploration of its synthesis, reactivity, and potential applications. Recent advances in difluoromethylation processes based on X–CF2H bond formation, where X is C (sp), C (sp2), C (sp3), O, N or S, suggest potential avenues for future research .

Eigenschaften

IUPAC Name |

1-bromo-3-(difluoromethylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O2S/c8-5-2-1-3-6(4-5)13(11,12)7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTDHEQHXJJBDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)S(=O)(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-difluoromethanesulfonylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one](/img/structure/B1409416.png)

![(R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1409418.png)

![4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide](/img/structure/B1409426.png)

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409430.png)

![N-Methyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409432.png)